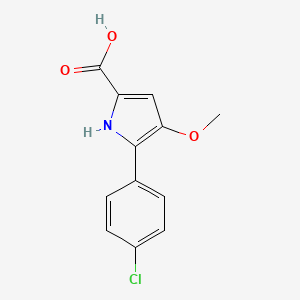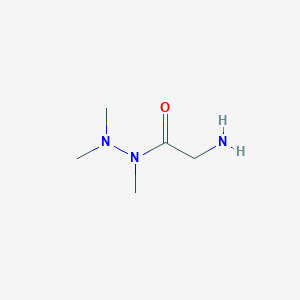
2-amino-N,N',N'-trimethylacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N,N’,N’-trimethylacetohydrazide is an organic compound with the molecular formula C5H13N3O It is characterized by the presence of an amino group, a hydrazide group, and three methyl groups attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N,N’,N’-trimethylacetohydrazide typically involves the reaction of acetohydrazide with trimethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure complete reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of 2-amino-N,N’,N’-trimethylacetohydrazide may involve a continuous flow process where the reactants are continuously fed into a reactor. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then separated and purified using techniques such as distillation, crystallization, or extraction.
Chemical Reactions Analysis
Types of Reactions
2-amino-N,N’,N’-trimethylacetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and hydrazide groups can participate in substitution reactions with halogenated compounds to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ether.
Substitution: Halogenated compounds (e.g., alkyl halides); reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or hydrazides.
Substitution: Formation of substituted amines or hydrazides with various functional groups.
Scientific Research Applications
2-amino-N,N’,N’-trimethylacetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential as a biochemical probe or reagent in enzymatic studies and protein modification.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-amino-N,N’,N’-trimethylacetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-amino-N,N-dimethylacetamide: Similar in structure but lacks the hydrazide group.
N,N-dimethylhydrazine: Contains a hydrazine group but lacks the acetyl and amino groups.
Trimethylamine: Contains three methyl groups attached to nitrogen but lacks the hydrazide and acetyl groups.
Uniqueness
2-amino-N,N’,N’-trimethylacetohydrazide is unique due to the presence of both an amino group and a hydrazide group, along with three methyl groups attached to nitrogen. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C5H13N3O |
|---|---|
Molecular Weight |
131.18 g/mol |
IUPAC Name |
2-amino-N,N',N'-trimethylacetohydrazide |
InChI |
InChI=1S/C5H13N3O/c1-7(2)8(3)5(9)4-6/h4,6H2,1-3H3 |
InChI Key |
TZKDVIVHXVCLFX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N(C)C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-fluoro-phenyl)-acetamide](/img/structure/B12855001.png)
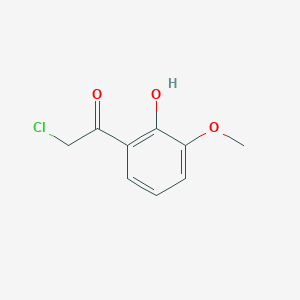

![7-Methoxy-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B12855022.png)
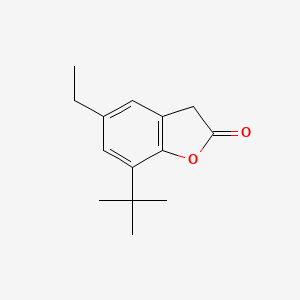
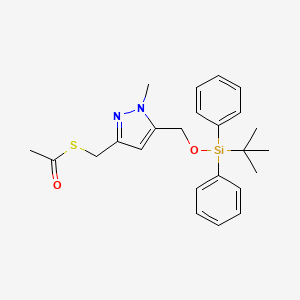
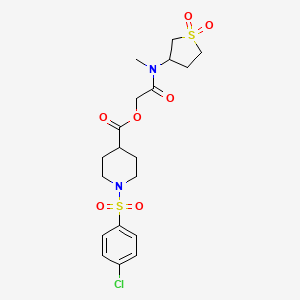
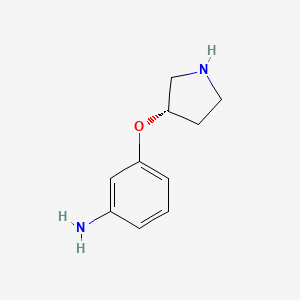
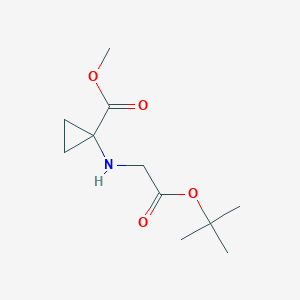
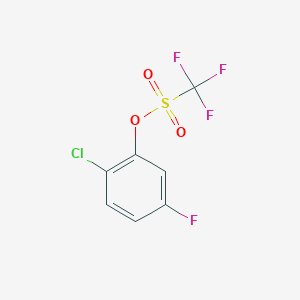
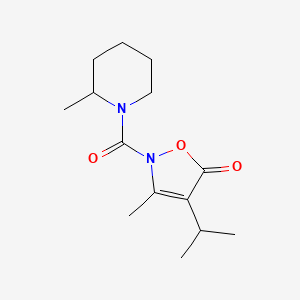
![4-Methyl-2-[4-(1-pyrrolidinyl)butyl]piperidine](/img/structure/B12855073.png)
